2-(4-(1H-benzo[d][1,2,3]triazol-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
CAS No.: 325850-80-4
Cat. No.: VC21454965
Molecular Formula: C22H16N4O3
Molecular Weight: 384.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 325850-80-4 |
|---|---|
| Molecular Formula | C22H16N4O3 |
| Molecular Weight | 384.4g/mol |
| IUPAC Name | 2-[4-(benzotriazol-1-yl)-4-oxobutyl]benzo[de]isoquinoline-1,3-dione |
| Standard InChI | InChI=1S/C22H16N4O3/c27-19(26-18-11-2-1-10-17(18)23-24-26)12-5-13-25-21(28)15-8-3-6-14-7-4-9-16(20(14)15)22(25)29/h1-4,6-11H,5,12-13H2 |
| Standard InChI Key | ANMGLPFHFOOQEL-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=NN2C(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
| Canonical SMILES | C1=CC=C2C(=C1)N=NN2C(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Introduction
Chemical Structure and Properties
Molecular Structure
The molecular structure of 2-(4-(1H-benzo[d] triazol-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione features several distinct structural elements. At one end, the benzotriazole moiety comprises a benzene ring fused with a 1,2,3-triazole heterocycle, creating a nitrogen-rich aromatic system. This component is connected via a four-carbon chain containing a ketone functional group (the oxobutyl linker) to the benzo[de]isoquinoline-1,3-dione scaffold at the other end. The benzo[de]isoquinoline-1,3-dione portion consists of a naphthalene system fused to an imide group, forming a polycyclic aromatic structure with electron-accepting properties.
The presence of multiple nitrogen atoms in the triazole ring, combined with the carbonyl groups in both the linker and the imide portion, creates a molecule with several potential hydrogen bond acceptors. These structural features contribute to the compound's potential interactions with biological targets and its electronic properties that may be harnessed in materials applications.
Physical and Chemical Properties
The physical and chemical properties of 2-(4-(1H-benzo[d] triazol-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 325850-80-4 |
| IUPAC Name | 2-[4-(benzotriazol-1-yl)-4-oxobutyl]benzo[de]isoquinoline-1,3-dione |
| Molecular Formula | C₂₂H₁₆N₄O₃ |
| Molecular Weight | 384.4 g/mol |
| Standard InChI | InChI=1S/C22H16N4O3/c27-19(26-18-11-2-1-10-17(18)23-24-26)12-5-13-25-21(28)15-8-3-6-14-7-4-9-16(20(14)15)22(25)29/h1-4,6-11H,5,12-13H2 |
| Standard InChIKey | ANMGLPFHFOOQEL-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=NN2C(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
| PubChem Compound ID | 2856728 |
Based on its structural components, this compound likely exhibits moderate to low water solubility, with potential for solubility in organic solvents such as DMSO, chloroform, or acetonitrile. The presence of aromatic rings and conjugated systems suggests potential for π-π stacking interactions, which may influence its crystallization behavior and interactions with biological systems containing aromatic amino acids.
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